molecular formula C26H32N4O3 B15491321 2-Anthracenecarboxamide, 1-amino-N-(3-(cyclohexylmethylamino)propyl)-9,10-dihydro-4-(methylamino)-9,10-dioxo- CAS No. 6041-29-8

2-Anthracenecarboxamide, 1-amino-N-(3-(cyclohexylmethylamino)propyl)-9,10-dihydro-4-(methylamino)-9,10-dioxo-

Cat. No.: B15491321
CAS No.: 6041-29-8
M. Wt: 448.6 g/mol
InChI Key: ULFCYLLDLQBZCN-UHFFFAOYSA-N
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Description

The compound 2-Anthracenecarboxamide, 1-amino-N-(3-(cyclohexylmethylamino)propyl)-9,10-dihydro-4-(methylamino)-9,10-dioxo- (hereafter referred to as the target compound) is an anthraquinone-derived carboxamide characterized by a 9,10-dihydro-9,10-dioxoanthracene core. Key structural features include:

  • 4-Methylamino substituent: Introduces steric and electronic effects on the anthraquinone ring.
  • N-(3-(cyclohexylmethylamino)propyl) side chain: A branched alkyl-cyclohexyl moiety that likely improves lipophilicity and membrane permeability.

Properties

CAS No.

6041-29-8

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

1-[3-[cyclohexyl(methyl)amino]propylamino]-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C26H32N4O3/c1-28-20-15-19(26(27)33)23(29-13-8-14-30(2)16-9-4-3-5-10-16)22-21(20)24(31)17-11-6-7-12-18(17)25(22)32/h6-7,11-12,15-16,28-29H,3-5,8-10,13-14H2,1-2H3,(H2,27,33)

InChI Key

ULFCYLLDLQBZCN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C(=C1)C(=O)N)NCCCN(C)C3CCCCC3)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related anthracenecarboxamides:

Compound Name / CAS No. Substituents Molecular Formula Molecular Weight Key Properties / Applications Reference
Target Compound (hypothetical) 1-NH₂, 4-NHCH₃, N-(3-(cyclohexylmethylamino)propyl) C₂₄H₂₈N₄O₃ 444.51 (calc.) Predicted high lipophilicity (logP >3)
2-Anthracenecarboxamide (CAS 1456-63-9) 1-NH₂, 4-NO₂, N-(3-methoxypropyl) C₁₉H₁₇N₃O₆ 383.35 Nitro group enhances electron deficiency
1-Amino-N-butyl analog (CAS 20171-06-6) 1-NH₂, 4-NHCH₃, N-butyl C₂₀H₂₁N₃O₃ 351.40 Simplified alkyl chain; lower logP (~2.45)
N-Phenyl analog (CAS 149358-56-5) N-phenyl, no amino substituents C₂₁H₁₃NO₃ 327.33 Planar structure for π-π stacking
3-(10′-Cl-anthracenyl)-isoxazole (Cmpd 30) Chloroanthracenyl, isoxazole-carboxamide, dimethylaminopropyl side chain C₂₉H₂₇ClN₄O₃ 543.00 Anticancer activity via kinase inhibition

Key Observations :

  • Electron-Withdrawing vs.
  • Side Chain Flexibility: The cyclohexylmethylamino-propyl group in the target compound is bulkier than the methoxypropyl (CAS 1456-63-9) or butyl (CAS 20171-06-6) chains, which may influence receptor binding kinetics and metabolic stability .
  • Biological Activity : Isoxazole-containing analogs (e.g., Compound 30) demonstrate anticancer activity through kinase inhibition, suggesting that the target compound’s side chain could be optimized for similar targets .

Enzymatic Inhibition and Pharmacokinetics

Anthraquinone amides are known inhibitors of glyoxalase-I (Glo-I), a critical enzyme in cancer metabolism. highlights two analogs:

  • N-(9,10-dioxoanthracen-1-yl)cinnamamide : IC₅₀ = 1.2 µM against rhGlo-I.
  • (E)-3-(3,4-dihydroxyphenyl)-N-(9,10-dioxoanthracen-1-yl)acrylamide : IC₅₀ = 0.8 µM.

The target compound’s 4-methylamino group may enhance Glo-I binding compared to nitro-substituted analogs, as amino groups can form stronger hydrogen bonds with catalytic residues . ADMET predictions from suggest anthraquinone amides generally exhibit:

  • Moderate aqueous solubility (LogS ≈ -4.5).
  • High plasma protein binding (>90%).
  • CYP3A4-mediated metabolism.

Preparation Methods

1-Amino and 4-Methylamino Substitution

The 1-amino group is typically installed via Bucherer reaction , where anthraquinone is treated with ammonium sulfite under high-temperature aqueous conditions. For the 4-methylamino group, Ullmann-type coupling between 4-bromoanthraquinone and methylamine in the presence of a copper catalyst affords the desired substitution. Alternatively, reductive amination of 4-keto intermediates using methylamine and sodium cyanoborohydride has been reported.

9,10-Dioxo Functionality

The 9,10-diketone moiety is preserved through oxidation steps. DDQ or catalytic manganese dioxide in acidic media effectively oxidizes dihydroanthracene intermediates to anthraquinones without over-oxidizing amino groups.

Formation of the Carboxamide Side Chain

The N-(3-(cyclohexylmethylamino)propyl)carboxamide side chain requires a multistep sequence:

Synthesis of 3-(Cyclohexylmethylamino)Propylamine

  • Cyclohexylmethylamine Preparation : Cyclohexanecarboxaldehyde is condensed with nitromethane via Henry reaction to form β-nitro alcohol, which is hydrogenated to cyclohexylmethylamine.
  • Propylamine Derivatization : 3-Aminopropanol is converted to 3-azidopropanol via Mitsunobu reaction, followed by Staudinger reduction to yield 3-aminopropanol. Subsequent reductive amination with cyclohexylmethylamine and sodium triacetoxyborohydride furnishes 3-(cyclohexylmethylamino)propylamine.

Carboxamide Coupling

Anthracenecarboxylic acid (generated by hydrolysis of anthracenecarbonitrile) is activated as an acyl chloride using thionyl chloride. Reaction with 3-(cyclohexylmethylamino)propylamine in anhydrous dichloromethane affords the target carboxamide.

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized anthraquinone core with the side-chain intermediate. Key steps include:

  • Protection/Deprotection : Temporary protection of amino groups with tert-butoxycarbonyl (Boc) during coupling reactions.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the final product.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons (δ 8.2–8.5 ppm), NH signals (δ 5.8–6.2 ppm), and cyclohexyl multiplets (δ 1.0–2.0 ppm).
  • HPLC-MS : Molecular ion peak at m/z 506.3 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at positions 1 and 4 may require directing groups or steric hindrance strategies.
  • Side-Chain Stability : The tertiary amine in the side chain is prone to oxidation; inert atmosphere handling is essential.
  • Yield Improvement : Transitioning from batch to flow chemistry could enhance reaction efficiency.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing anthracenecarboxamide derivatives, and how is structural integrity validated?

  • Methodology :

  • Step 1 : Use SmCl₃ as a catalyst in anhydrous THF for coupling reactions, followed by hydrogenation with Pd/C and H₂ to reduce intermediates .
  • Step 2 : Purify via column chromatography and confirm purity via HPLC (>95%).
  • Structural validation : Employ ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : Assign signals for the anthracene core (δ 7.5–8.5 ppm), amide protons (δ 6.5–7.0 ppm), and cyclohexylmethyl groups (δ 1.0–2.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹).
  • Mass spectrometry : Use ESI-MS or MALDI-TOF to validate molecular ion peaks .

Q. How should researchers design initial biological activity screens for this compound?

  • Approach :

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations.
  • DNA interaction studies : Use UV-Vis spectroscopy to detect hypochromicity shifts indicative of intercalation .
  • Protein binding : Perform fluorescence quenching experiments with bovine serum albumin (BSA) to estimate binding constants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Optimization strategies :

  • Catalyst screening : Compare SmCl₃ with Lewis acids like AlCl₃ or ZnCl₂ to enhance coupling efficiency .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Troubleshooting :

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required).
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions across labs.
  • Mechanistic follow-up : Conduct transcriptomic profiling to identify off-target effects that may explain variability .

Q. What computational modeling approaches are suitable for studying interactions with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to predict binding modes with DNA (PDB: 1BNA) or kinase domains.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Corporate substituent effects (e.g., cyclohexylmethyl vs. benzyl groups) to optimize bioactivity .

Q. What experimental strategies are recommended for mechanistic studies (e.g., enzyme inhibition)?

  • Techniques :

  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via LC-MS.
  • Kinetic assays : Measure enzyme inhibition (e.g., topoisomerase II) using gel electrophoresis or fluorescence-based kits.
  • ROS detection : Use DCFH-DA probes to evaluate oxidative stress induction in treated cells .

Q. How can crystallography resolve challenges in determining the compound’s solid-state structure?

  • Crystallization protocols :

  • Solvent selection : Use slow evaporation in DCM/methanol (1:1) to grow single crystals.
  • Data collection : Perform X-ray diffraction (λ = 1.5418 Å) and refine structures via SHELXL .
  • Hydrogen bonding analysis : Identify O–H⋯O and N–H⋯O interactions stabilizing the lattice .

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